
1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride
Vue d'ensemble
Description
“1-(3-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1108698-58-3. It has a molecular weight of 237.65 . The compound is solid at room temperature and is stored in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
This compound has a molecular weight of 237.65 and is solid at room temperature . It’s stored under an inert atmosphere . The InChI code provides additional information about its molecular structure .Applications De Recherche Scientifique
Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine
The synthesis of Trifluoromethyl)cyclopropanamine is a notable example of chemical synthesis, where the transformation of the carboxy group into the trifluoromethyl group is achieved using sulfur tetrafluoride. This process has facilitated the preparation of twenty grams of the target product in a single batch, highlighting its potential for scale-up and industrial applications (Bezdudny et al., 2011).
Biological Applications: Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity as an orally active h-NK(1) receptor antagonist. Its water solubility and effectiveness in pre-clinical tests related to emesis and depression signify its therapeutic potential (Harrison et al., 2001).
Material Science: Novel Polyimides
In the field of material science, novel fluorinated aromatic diamine monomers like 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane(9FTPBA) have been synthesized. These materials exhibit exceptional solubility in polar organic solvents and outstanding mechanical properties, making them suitable for advanced material applications (Yin et al., 2005).
Chemical Synthesis: Cobalt-Catalyzed Preparation of Cyclopropanes
The enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes represents a significant advancement in the field of chemical synthesis. This process efficiently generates high-value compounds that can serve as building blocks for drug discovery and other applications (Morandi et al., 2011).
Pharmaceutical Chemistry: Metabolite Detection
In pharmaceutical chemistry, the detection of new metabolites such as N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine in human liver microsomes and urine of prostate cancer patients offers insights into drug metabolism and potential biomarkers for clinical studies (Goda et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7(6-8)9(14)4-5-9;/h1-3,6H,4-5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYOSQMVVNPZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40738411 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108698-58-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40738411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


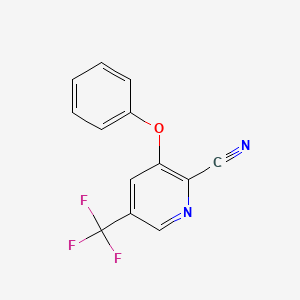
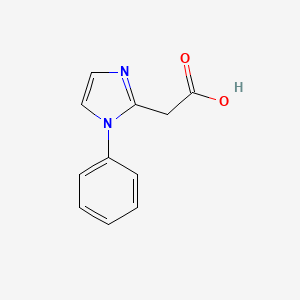

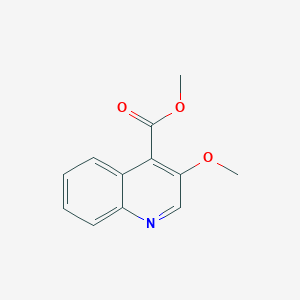
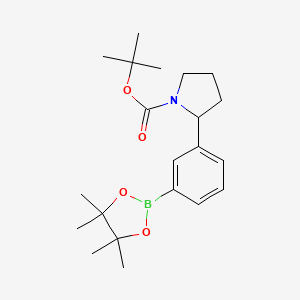
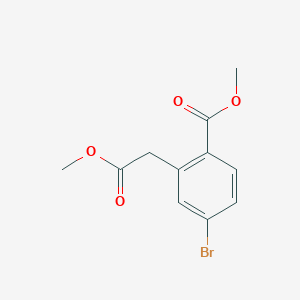



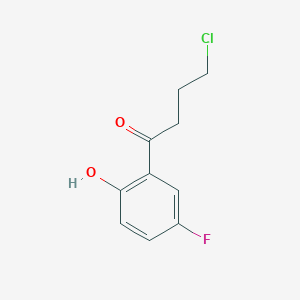
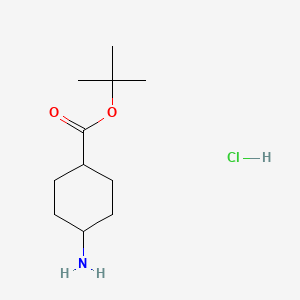

![ethyl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate](/img/structure/B1429091.png)

